molecular formula C27H25N B12274208 N-(4-Biphenylyl)-4'-isopropylbiphenyl-4-amine

N-(4-Biphenylyl)-4'-isopropylbiphenyl-4-amine

Cat. No.: B12274208
M. Wt: 363.5 g/mol
InChI Key: VPZNAPPDTFFTKO-UHFFFAOYSA-N
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Description

N-(4-Biphenylyl)-4’-isopropylbiphenyl-4-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl group substituted with an isopropyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Biphenylyl)-4’-isopropylbiphenyl-4-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include the use of a palladium catalyst, a base, and an appropriate solvent . The reaction proceeds under mild conditions and is tolerant of various functional groups.

Industrial Production Methods

For industrial production, the Suzuki–Miyaura coupling reaction is scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems and advanced catalysts further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Biphenylyl)-4’-isopropylbiphenyl-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield biphenyl ketones, while reduction can produce biphenyl alcohols .

Scientific Research Applications

N-(4-Biphenylyl)-4’-isopropylbiphenyl-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Biphenylyl)-4’-isopropylbiphenyl-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Biphenylyl)-4’-methylbiphenyl-4-amine
  • N-(4-Biphenylyl)-4’-ethylbiphenyl-4-amine
  • N-(4-Biphenylyl)-4’-tert-butylbiphenyl-4-amine

Uniqueness

N-(4-Biphenylyl)-4’-isopropylbiphenyl-4-amine is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties .

Properties

Molecular Formula

C27H25N

Molecular Weight

363.5 g/mol

IUPAC Name

4-phenyl-N-[4-(4-propan-2-ylphenyl)phenyl]aniline

InChI

InChI=1S/C27H25N/c1-20(2)21-8-10-23(11-9-21)25-14-18-27(19-15-25)28-26-16-12-24(13-17-26)22-6-4-3-5-7-22/h3-20,28H,1-2H3

InChI Key

VPZNAPPDTFFTKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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